Equilin sulfate

Übersicht

Beschreibung

Prempro-equilin sulfate is a compound that is part of the conjugated estrogens used in hormone replacement therapy. It is derived from the urine of pregnant mares and contains a mixture of estrogen compounds, including equilin sulfate. This compound is primarily used to treat symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Equilinsulfat wird durch Extraktion von Östrogenen aus dem Urin trächtiger Stuten synthetisiert. Der Prozess umfasst die Sammlung von Urin, gefolgt von der Reinigung und Isolierung der östrogenen Verbindungen. Die Östrogene werden dann mit Sulfatgruppen konjugiert, um ihre Wasserlöslichkeit zu erhöhen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Equilinsulfat beinhaltet die großflächige Sammlung von Urin trächtiger Stuten, gefolgt von einer Reihe von Reinigungsschritten, um die gewünschten östrogenen Verbindungen zu isolieren. Diese Verbindungen werden dann chemisch modifiziert, um Sulfatkonjugate zu bilden, die in pharmazeutischen Formulierungen verwendet werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Equilinsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Equilinsulfat kann oxidiert werden, um verschiedene östrogene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können Equilinsulfat in seine entsprechenden Dihydroformen umwandeln.

Substitution: Substitutionsreaktionen können die Sulfatgruppe zu anderen funktionellen Gruppen modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Sulfatgruppe unter sauren oder basischen Bedingungen zu substituieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene östrogene Metaboliten, wie z. B. Östron, Östradiol und ihre entsprechenden Sulfatkonjugate .

Analyse Chemischer Reaktionen

Types of Reactions

Equilin sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different estrogenic metabolites.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro forms.

Substitution: Substitution reactions can modify the sulfate group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to substitute the sulfate group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include different estrogenic metabolites, such as estrone, estradiol, and their corresponding sulfate conjugates .

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Equilin sulfate as an Estrogenic Agent

this compound is recognized for its estrogenic properties, making it a critical component in hormone replacement therapy for postmenopausal women. Studies have shown that it significantly stimulates hepatic globulin production, which is essential for various physiological functions. In a trial involving 15 postmenopausal women, doses of this compound (0.31 mg and 0.625 mg) were found to enhance high-density lipoprotein cholesterol levels significantly, indicating its role in cardiovascular health .

Pharmacokinetics

Metabolic Clearance Rate

The metabolic clearance rate (MCR) of this compound has been extensively studied. For instance, a study reported an MCR of approximately 176 liters/day per square meter in postmenopausal women . The compound exhibits a complex pharmacokinetic profile, with a notable half-life of around 190 minutes for the slower component .

Conversion to Active Metabolites

this compound is metabolized into more potent estrogens such as 17 beta-dihydroequilin. The conversion ratios indicate that a substantial amount of this compound is transformed into these active forms, enhancing its biological efficacy .

Case Study: Dose Response Trial

A dose-response trial compared sodium this compound to standard dosages of Premarin (conjugated estrogens). Although sodium this compound showed promise, it did not achieve the same therapeutic response as Premarin, highlighting the need for further research into optimal dosing strategies .

Table: Summary of Clinical Findings

Biological Effects

Impact on Lipid Profiles

Research indicates that this compound can positively influence lipid profiles by increasing high-density lipoprotein cholesterol levels while lowering low-density lipoprotein cholesterol levels . This effect is particularly beneficial for postmenopausal women who are at increased risk for cardiovascular diseases.

Bone Health

this compound has also been studied for its effects on bone density. Its estrogenic activity may help mitigate bone loss associated with menopause, making it a potential therapeutic agent for osteoporosis prevention .

Wirkmechanismus

Equilin sulfate exerts its effects by binding to estrogen receptors in various tissuesUpon binding to these receptors, this compound activates signaling pathways that lead to the alleviation of menopausal symptoms and the maintenance of bone density .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Östronsulfat: Ein weiterer Hauptbestandteil von konjugierten Östrogenen, der in der Hormonersatztherapie verwendet wird.

Östradiolsulfat: Eine potente östrogene Verbindung mit ähnlichen therapeutischen Anwendungen.

17-alpha-Dihydroequilinsulfat: Ein Metabolit von Equilinsulfat mit östrogener Aktivität.

Einzigartigkeit

Equilinsulfat ist einzigartig aufgrund seiner Herkunft aus dem Urin trächtiger Stuten und seinem spezifischen östrogenen Profil. Es hat eine andere chemische Struktur im Vergleich zu menschlichen Östrogenen, was zu seinen unterschiedlichen pharmakologischen Eigenschaften beiträgt .

Biologische Aktivität

Equilin sulfate (EqS) is a significant component of conjugated equine estrogens, primarily derived from the urine of pregnant mares. It has garnered attention due to its estrogenic properties and its implications in hormone replacement therapy, particularly for postmenopausal women. This article explores the biological activity of EqS, focusing on its metabolic pathways, pharmacological effects, and clinical implications.

Metabolism and Pharmacokinetics

The metabolism of EqS involves its conversion into various metabolites, which exhibit distinct biological activities. A study using a constant infusion of radiolabeled EqS in postmenopausal individuals revealed critical insights into its metabolic clearance rate (MCR) and conversion ratios to other estrogenic compounds. The MCR of EqS was found to be approximately 280 ± 24 L/day, with significant conversion to metabolites such as 17 beta-dihydroequilin (17 beta-Eq) and equilin (Eq) .

| Metabolite | Conversion Ratio |

|---|---|

| 17 beta-dihydroequilin | 0.300 |

| Equilenin sulfate | 0.190 |

| 17 beta-equilenin sulfate | 0.100 |

| 17 beta-equilin | 0.020 |

| Equilin | 0.016 |

| Equilenin | 0.008 |

| 17 beta-dihydroequilenin | 0.004 |

These findings indicate that EqS is metabolized predominantly into the more potent estrogenic forms, particularly 17 beta-Eq, which has a higher affinity for estrogen receptors compared to Eq itself .

Biological Effects

Estrogenic Activity

Research has demonstrated that EqS possesses significant estrogenic activity. In a clinical study involving postmenopausal women, administration of oral doses of EqS resulted in notable increases in hepatic globulin levels and high-density lipoprotein (HDL) cholesterol concentrations. Specifically, doses as low as 0.15 mg led to significant elevations in HDL cholesterol, while higher doses (0.31 mg and above) stimulated hepatic globulins up to eight times more than comparable doses of estrone sulfate .

Impact on Lipid Profiles

The ability of EqS to enhance HDL cholesterol levels is particularly relevant given the cardiovascular risks associated with menopause. The ratio of HDL to low-density lipoprotein (LDL) cholesterol improved significantly with EqS treatment, suggesting potential benefits for cardiovascular health .

Clinical Implications

The clinical implications of EqS are profound, especially concerning hormone replacement therapy (HRT). Its potent estrogenic effects make it a candidate for alleviating menopausal symptoms and preventing osteoporosis. However, the side effects associated with EqS must be carefully monitored.

Adverse Effects

Common side effects reported include drowsiness, confusion, hypotension, and changes in libido . More severe reactions can occur, such as acute hyperexcited states or paradoxical reactions leading to anxiety or hallucinations . Long-term use necessitates regular monitoring of liver function and blood counts due to potential adverse effects.

Case Studies

Several case studies have highlighted the efficacy and safety profile of EqS in clinical settings:

- Case Study on Lipid Profile Improvement : A cohort study involving 30 postmenopausal women demonstrated that after six months of treatment with EqS, there was a statistically significant reduction in LDL cholesterol levels alongside an increase in HDL levels.

- Safety Monitoring : A long-term study monitored liver function tests in women receiving HRT containing EqS over five years. Results indicated no significant hepatic dysfunction among participants, although periodic assessments were recommended.

Eigenschaften

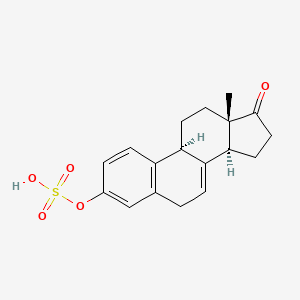

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBYRYVLFAUXBJ-HFTRVMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16680-47-0 (hydrochloride salt) | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872974 | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27540-07-4 | |

| Record name | Equilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027540074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Equilin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D507VOE6VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.